molecular formula C84H142O71 B13851220 Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc

Cat. No.: B13851220
M. Wt: 2288.0 g/mol
InChI Key: DTJWNPZVHSBUHS-WUGKNEICSA-N
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Description

The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc” is a polysaccharide composed of multiple glucose units linked by alpha-1,4-glycosidic bonds. This structure is characteristic of linear polysaccharides such as amylose, a component of starch. The repetitive nature of the glucose units in this compound makes it an important subject of study in carbohydrate chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polysaccharide involves the enzymatic polymerization of glucose units. Enzymes such as alpha-glucosidases and alpha-1,4-glucan lyases catalyze the formation of alpha-1,4-glycosidic bonds between glucose molecules . The reaction conditions typically include an aqueous environment with optimal pH and temperature for enzyme activity.

Industrial Production Methods

Industrial production of this polysaccharide can be achieved through microbial fermentation processes. Microorganisms such as certain strains of bacteria and fungi are engineered to produce the desired polysaccharide by fermenting glucose-rich substrates. The fermentation process is followed by purification steps to isolate the polysaccharide.

Chemical Reactions Analysis

Types of Reactions

The polysaccharide undergoes various chemical reactions, including:

    Hydrolysis: Breaking down the glycosidic bonds to release glucose units.

    Oxidation: Conversion of glucose units to gluconic acid or other oxidized derivatives.

    Substitution: Introduction of functional groups into the glucose units.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions using alpha-amylase or glucoamylase.

    Oxidation: Reagents such as nitric acid or enzymes like glucose oxidase.

    Substitution: Chemical reagents like acetic anhydride for acetylation or chlorinating agents for chlorination.

Major Products

    Hydrolysis: Produces glucose.

    Oxidation: Produces gluconic acid.

    Substitution: Produces derivatives like acetylated or chlorinated glucose.

Scientific Research Applications

The polysaccharide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.

    Biology: Investigated for its role in energy storage and metabolism in organisms.

    Medicine: Explored for its potential in drug delivery systems and as a dietary fiber with health benefits.

    Industry: Utilized in the production of biodegradable plastics, adhesives, and as a thickening agent in food products.

Mechanism of Action

The polysaccharide exerts its effects through interactions with enzymes and other biological molecules. In metabolic pathways, it is broken down by enzymes like amylase to release glucose, which is then utilized for energy production. The molecular targets include enzymes involved in carbohydrate metabolism, and the pathways involve glycolysis and the citric acid cycle.

Comparison with Similar Compounds

Similar Compounds

    Amylose: Another linear polysaccharide with alpha-1,4-glycosidic bonds.

    Amylopectin: A branched polysaccharide with both alpha-1,4 and alpha-1,6-glycosidic bonds.

    Cellulose: A linear polysaccharide with beta-1,4-glycosidic bonds.

Uniqueness

The unique aspect of this polysaccharide is its repetitive alpha-1,4-glycosidic linkage, which distinguishes it from branched polysaccharides like amylopectin and from beta-linked polysaccharides like cellulose. This structure imparts specific physical and chemical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C84H142O71

Molecular Weight

2288.0 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C84H142O71/c85-1-15-29(99)30(100)45(115)72(130-15)144-59-17(3-87)132-74(47(117)32(59)102)146-61-19(5-89)134-76(49(119)34(61)104)148-63-21(7-91)136-78(51(121)36(63)106)150-65-23(9-93)138-80(53(123)38(65)108)152-67-25(11-95)140-82(55(125)40(67)110)154-69-27(13-97)142-84(57(127)42(69)112)155-70-28(14-98)141-83(56(126)43(70)113)153-68-26(12-96)139-81(54(124)41(68)111)151-66-24(10-94)137-79(52(122)39(66)109)149-64-22(8-92)135-77(50(120)37(64)107)147-62-20(6-90)133-75(48(118)35(62)105)145-60-18(4-88)131-73(46(116)33(60)103)143-58-16(2-86)129-71(128)44(114)31(58)101/h15-128H,1-14H2/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1

InChI Key

DTJWNPZVHSBUHS-WUGKNEICSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

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